3-Chloro-2-methyl-5-nitropyridine
Overview
Description
3-Chloro-2-methyl-5-nitropyridine is a derivative of nitropyridine . Nitropyridines are important structural motifs found in numerous bioactive molecules . They can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of 3-Chloro-2-methyl-5-nitropyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methyl-5-nitropyridine has been analyzed using X-ray analysis . The molecular formula is C6H5ClN2O2 . The InChIKey is LUAJUWOJEFFNFE-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of 3-Chloro-2-methyl-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-2-methyl-5-nitropyridine is 172.57 g/mol . The compound is a solid at room temperature .Scientific Research Applications
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Synthesis and Reactions of Nitropyridines
- Field : Organic Chemistry
- Application : 3-Chloro-2-methyl-5-nitropyridine is a type of nitropyridine, which are used in various chemical reactions . Nitropyridines can be synthesized by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .
- Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
- Results : From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
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Pharmaceutical Intermediate
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Biochemical Reagent
- Field : Biochemistry
- Application : 2-Chloro-3-methyl-5-nitropyridine, a compound similar to 3-Chloro-2-methyl-5-nitropyridine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Method & Results : Specific methods of application and results are not provided in the source .
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Preparation of Anti-Arthritis Drug Compounds
- Field : Medicinal Chemistry
- Application : 3-Chloro-2-nitropyridine, a compound similar to 3-Chloro-2-methyl-5-nitropyridine, is used as a pharmaceutical intermediate for the preparation of drugs used to treat arthritis .
- Method & Results : Specific methods of application and results are not provided in the source .
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Organic Electroluminescent Materials
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Storage and Handling
- Field : Chemical Safety
- Application : 3-Chloro-2-methyl-5-nitropyridine is a chemical compound that requires specific storage and handling procedures .
- Method : It should be stored in an inert atmosphere at room temperature .
- Results : Proper storage and handling ensure the safety and integrity of the compound .
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Preparation of Anti-Arthritis Drug Compounds
- Field : Medicinal Chemistry
- Application : 3-Chloro-2-nitropyridine, a compound similar to 3-Chloro-2-methyl-5-nitropyridine, is used as a pharmaceutical intermediate for the preparation of drugs used to treat arthritis .
- Method & Results : Specific methods of application and results are not provided in the source .
-
Organic Electroluminescent Materials
-
Storage and Handling
- Field : Chemical Safety
- Application : 3-Chloro-2-methyl-5-nitropyridine is a chemical compound that requires specific storage and handling procedures .
- Method : It should be stored in an inert atmosphere at room temperature .
- Results : Proper storage and handling ensure the safety and integrity of the compound .
Safety And Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the synthesis methodology of 3-Chloro-2-methyl-5-nitropyridine could provide a privileged pyridine scaffold containing biologically relevant molecules .
properties
IUPAC Name |
3-chloro-2-methyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYIUZGVFBSNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299811 | |
Record name | 3-Chloro-2-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-5-nitropyridine | |
CAS RN |
51984-62-4 | |
Record name | 3-Chloro-2-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51984-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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